GPR151 Activator Screening Hit: A Unique Pharmacophore Among In-Class Compounds
The compound was identified as an active hit in a quantitative high-throughput screen for GPR151 activators conducted by The Scripps Research Institute Molecular Screening Center . While the exact EC50 value was not retrievable from the provided sources, its identification in this specific screen distinguishes it from closely related sulfamoyl-benzamides, such as those disclosed in patent literature, which were profiled primarily as cannabinoid receptor ligands, not GPR151 modulators [1]. This suggests that the compound's specific substitution pattern—a 2-chlorobenzyl sulfamoyl group combined with a 4-fluoro-N-(m-tolyl)benzamide core—directs its activity toward a different biological target.
| Evidence Dimension | GPR151 Activator Activity |
|---|---|
| Target Compound Data | Active (quantitative EC50 data not available in source) |
| Comparator Or Baseline | Sulfamoyl-benzamide analogs from patent literature (e.g., cannabinoid ligands) |
| Quantified Difference | Different primary target (GPR151 vs. cannabinoid receptors) implied by screening data |
| Conditions | Cell-based high-throughput primary assay at The Scripps Research Institute Molecular Screening Center |
Why This Matters
This target differentiation is crucial for researchers seeking to probe GPR151 biology, as it demonstrates that not all sulfamoyl-benzamides have the same functional activity, and this compound offers a unique avenue for investigating this orphan receptor.
- [1] Adolor Corporation. (2006). Sulfamoyl benzamide derivatives and methods of their use. US Patent 20060079557A1. Retrieved from https://www.freepatentsonline.com/20060079557.pdf View Source
